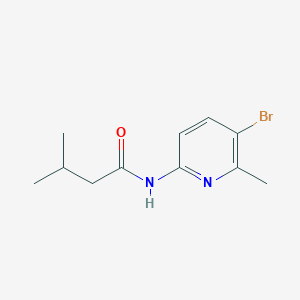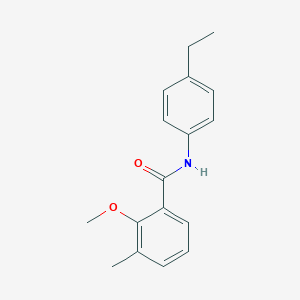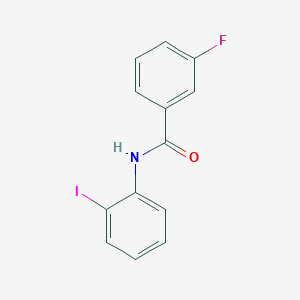![molecular formula C20H23N3O3 B250810 N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250810.png)
N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of benzodioxine derivatives and has been shown to exhibit potent inhibitory activity against glycogen synthase kinase-3 (GSK-3), an enzyme that plays a key role in various cellular processes.
Mecanismo De Acción
The mechanism of action of N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the inhibition of N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, an enzyme that is involved in various cellular processes. N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a serine/threonine protein kinase that is involved in the regulation of various signaling pathways such as the Wnt/β-catenin pathway, insulin signaling pathway, and the mTOR pathway. Inhibition of N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide by N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide leads to the activation of various downstream signaling pathways and the modulation of various cellular processes.
Biochemical and Physiological Effects:
N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to exhibit various biochemical and physiological effects. The compound has been shown to modulate various signaling pathways such as the Wnt/β-catenin pathway, insulin signaling pathway, and the mTOR pathway. The compound has also been shown to exhibit anti-inflammatory and anti-apoptotic effects. In addition, the compound has been shown to exhibit neuroprotective effects in various animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments include its potent inhibitory activity against N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, its ability to modulate various signaling pathways, and its potential therapeutic applications in various diseases. The limitations of using this compound in lab experiments include its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for the research on N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One future direction is to study the potential therapeutic applications of this compound in various diseases such as Alzheimer's disease, bipolar disorder, diabetes, and cancer. Another future direction is to study the mechanism of action of this compound in more detail and to identify its downstream targets. Finally, future research could focus on the development of more potent and selective N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibitors based on the structure of N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide.
Métodos De Síntesis
The synthesis of N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves several steps. The first step involves the preparation of 4-methylpiperazine by reacting piperazine with methyl iodide. The second step involves the reaction of 4-methylpiperazine with 4-nitrophenylacetic acid to form 4-(4-methylpiperazin-1-yl)phenylacetic acid. The third step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder. The final step involves the reaction of the resulting amine with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid chloride to form the final product.
Aplicaciones Científicas De Investigación
N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, diabetes, and cancer. The compound has been shown to exhibit potent inhibitory activity against N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, an enzyme that is involved in various cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis.
Propiedades
Fórmula molecular |
C20H23N3O3 |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C20H23N3O3/c1-22-8-10-23(11-9-22)17-5-3-16(4-6-17)21-20(24)15-2-7-18-19(14-15)26-13-12-25-18/h2-7,14H,8-13H2,1H3,(H,21,24) |
Clave InChI |
KFFWIXFEEUVKQH-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
SMILES canónico |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B250731.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B250732.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B250733.png)







![N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250748.png)
![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-furamide](/img/structure/B250749.png)
![N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide](/img/structure/B250751.png)